molecular formula C24H46O4 B1598872 Trimethylolpropane monooleate CAS No. 4813-60-9

Trimethylolpropane monooleate

Cat. No.: B1598872
CAS No.: 4813-60-9
M. Wt: 398.6 g/mol
InChI Key: WAZOXQOFCQKLFT-QXMHVHEDSA-N
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Description

Trimethylolpropane monooleate is an ester derived from the reaction between trimethylolpropane and oleic acid. This compound is known for its excellent lubricating properties and is widely used in the formulation of biolubricants. Its unique structure, which includes both hydrophilic and hydrophobic components, makes it suitable for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane monooleate is typically synthesized through the esterification of trimethylolpropane with oleic acid. The reaction is catalyzed by acids such as sulfuric acid or methanesulfonic acid. The process involves heating the reactants to around 60°C and maintaining the reaction for several hours to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound often employs a reactive distillation system. This method enhances the esterification reaction and allows for the continuous removal of water, which drives the reaction to completion. The use of environmentally friendly catalysts, such as methanesulfonic acid, is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane monooleate primarily undergoes esterification and transesterification reactions. It can also participate in oxidation reactions under specific conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound itself. depending on the reaction conditions, other esters such as trimethylolpropane dioleate and trimethylolpropane trioleate can also be formed .

Scientific Research Applications

Trimethylolpropane monooleate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which trimethylolpropane monooleate exerts its effects is primarily through its lubricating properties. The ester linkage in its structure provides a stable and slippery surface, reducing friction between moving parts. The hydrophilic trimethylolpropane moiety and the hydrophobic oleate moiety allow it to interact with both polar and non-polar surfaces, enhancing its lubricating efficiency .

Comparison with Similar Compounds

  • Trimethylolpropane dioleate
  • Trimethylolpropane trioleate
  • Pentaerythritol tetraoleate
  • Neopentyl glycol dioleate

Comparison: Trimethylolpropane monooleate is unique due to its balanced hydrophilic and hydrophobic properties, making it highly effective as a lubricant. Compared to trimethylolpropane dioleate and trimethylolpropane trioleate, it offers a better viscosity index and lower volatility, which are crucial for high-performance lubricants . Pentaerythritol tetraoleate and neopentyl glycol dioleate, while also effective, do not provide the same level of biodegradability and environmental friendliness as this compound .

Properties

IUPAC Name

2,2-bis(hydroxymethyl)butyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(27)28-22-24(4-2,20-25)21-26/h11-12,25-26H,3-10,13-22H2,1-2H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZOXQOFCQKLFT-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CC)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3028970
Record name 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
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Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4813-60-9, 70024-57-6
Record name 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4813-60-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolpropane monooleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004813609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, 2,2-bis(hydroxymethyl)butyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 9-Octadecenoic acid (9Z)-, ester with 2-ethyl-2-(hydroxymethyl)-1,3-propanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3028970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(hydroxymethyl)butyl oleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.077
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TRIMETHYLOLPROPANE MONOOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q20B7T966O
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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